Trimethyl[(2-nitrophenyl)methyl]silane Trimethyl[(2-nitrophenyl)methyl]silane
Brand Name: Vulcanchem
CAS No.: 17876-76-5
VCID: VC20655998
InChI: InChI=1S/C10H15NO2Si/c1-14(2,3)8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3
SMILES:
Molecular Formula: C10H15NO2Si
Molecular Weight: 209.32 g/mol

Trimethyl[(2-nitrophenyl)methyl]silane

CAS No.: 17876-76-5

Cat. No.: VC20655998

Molecular Formula: C10H15NO2Si

Molecular Weight: 209.32 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl[(2-nitrophenyl)methyl]silane - 17876-76-5

Specification

CAS No. 17876-76-5
Molecular Formula C10H15NO2Si
Molecular Weight 209.32 g/mol
IUPAC Name trimethyl-[(2-nitrophenyl)methyl]silane
Standard InChI InChI=1S/C10H15NO2Si/c1-14(2,3)8-9-6-4-5-7-10(9)11(12)13/h4-7H,8H2,1-3H3
Standard InChI Key QKXHQELHTKKYAI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC1=CC=CC=C1[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Trimethyl[(2-nitrophenyl)methyl]silane possesses the molecular formula C₁₀H₁₅NO₂Si and a molecular weight of 209.32 g/mol . The compound’s structure consists of a nitro-substituted benzyl group linked to a trimethylsilyl moiety, as illustrated below:

Structural Formula:
CH3)3Si–CH2C6H4–NO2\text{CH}_3\text{)}_3\text{Si–CH}_2\text{C}_6\text{H}_4\text{–NO}_2

The nitro group at the ortho position of the benzene ring induces significant electronic effects, polarizing the aromatic system and influencing the compound’s reactivity in nucleophilic and electrophilic substitutions . The trimethylsilyl group enhances stability against hydrolysis compared to analogous oxygen-based protecting groups, making it valuable in multi-step synthetic pathways .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number17876-76-5
Molecular FormulaC₁₀H₁₅NO₂Si
Molecular Weight209.32 g/mol
Exact Mass209.087 g/mol
Topological Polar Surface Area45.8 Ų

Synthesis and Industrial Production

The primary synthetic route to Trimethyl[(2-nitrophenyl)methyl]silane involves the reaction of 2-nitrobenzyl chloride with trimethylchlorosilane in the presence of a base. A patent by Hoffmann-La Roche (WO2008/25526 A1) outlines this method, where the reaction proceeds under inert conditions to prevent undesired side reactions :

2-Nitrobenzyl chloride+TrimethylchlorosilaneBaseTrimethyl[(2-nitrophenyl)methyl]silane+HCl\text{2-Nitrobenzyl chloride} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{Trimethyl[(2-nitrophenyl)methyl]silane} + \text{HCl}

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with typical yields exceeding 85% . The use of sodium hydride or potassium tert-butoxide as a base minimizes byproduct formation, while anhydrous solvents like tetrahydrofuran (THF) ensure reaction efficiency .

Physicochemical Properties

Despite its utility, key physicochemical data such as melting point, boiling point, and density remain unreported in public databases. The compound’s logP value of 3.8 suggests moderate lipophilicity, making it soluble in organic solvents like dichloromethane and ethyl acetate. The nitro group’s electron-withdrawing nature reduces the basicity of the aromatic ring, as evidenced by computational studies predicting a pKa < 1 for the protonated species .

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to yield the corresponding amine derivative, a reaction pivotal in pharmaceutical synthesis. Using palladium on carbon (Pd/C) under hydrogen gas, the reduction proceeds as follows :

Trimethyl[(2-nitrophenyl)methyl]silaneH2,Pd/CTrimethyl[(2-aminophenyl)methyl]silane\text{Trimethyl[(2-nitrophenyl)methyl]silane} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Trimethyl[(2-aminophenyl)methyl]silane}

This product serves as an intermediate for antineoplastic agents and serotonin receptor modulators .

Silyl Group Deprotection

The trimethylsilyl group is cleaved under mild acidic or fluoride-mediated conditions. For example, treatment with tetrabutylammonium fluoride (TBAF) in THF generates the free benzyl alcohol :

Trimethyl[(2-nitrophenyl)methyl]silaneTBAF2-Nitrobenzyl alcohol+(CH3)3SiF\text{Trimethyl[(2-nitrophenyl)methyl]silane} \xrightarrow{\text{TBAF}} \text{2-Nitrobenzyl alcohol} + (\text{CH}_3)_3\text{SiF}

This deprotection strategy is widely employed in peptide synthesis and polymer chemistry.

Applications in Organic Synthesis

Protecting Group Strategies

The compound’s silyl moiety protects hydroxyl and amine functionalities during multi-step syntheses. Its stability under basic conditions and selective removal under acidic or fluoridic conditions make it preferable to tert-butyldimethylsilyl (TBDMS) groups in certain contexts .

Cross-Coupling Reactions

Trimethyl[(2-nitrophenyl)methyl]silane participates in Suzuki-Miyaura couplings, where the nitro group acts as a directing meta-substituent. For instance, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives, which are foundational in material science :

Trimethyl[(2-nitrophenyl)methyl]silane+Ar–B(OH)2Pd(PPh3)4Biaryl–CH2Si(CH3)3+Byproducts\text{Trimethyl[(2-nitrophenyl)methyl]silane} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl–CH}_2\text{Si(CH}_3\text{)}_3 + \text{Byproducts}

Comparison with Structural Analogs

Trimethyl[(2-nitrophenyl)ethyl]silane (CAS 15290-22-9)

This analog features an ethyl linker between the silyl and nitrobenzene groups, resulting in increased molecular weight (C₉H₁₃NO₂Si, 211.29 g/mol) and altered lipophilicity (logP ≈ 4.2) . The ethyl chain enhances conformational flexibility but reduces steric shielding compared to the methyl variant.

Trimethyl((2-nitrophenyl)ethynyl)silane (CAS 75867-47-9)

Future Directions

Research opportunities include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral silyl-protected intermediates.

  • Materials Science: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

  • Biological Studies: Evaluating the antimicrobial and cytotoxic properties of nitro-substituted silanes.

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